N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-13-7-9-16(11-14(13)2)22-21(23)20-12-18-17-6-4-3-5-15(17)8-10-19(18)24-20/h3-12H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLBSXXWHUMPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through various methods, including the cyclization of naphthol derivatives with appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the naphthofuran derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microbial strains.
Biological Studies: It is used in studies to understand the mechanisms of action of naphthofuran derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound may inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with cell wall synthesis or protein function.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
- Electron-donating groups : Derivatives with methyl (e.g., N-(4-methylphenyl)naphtho[2,1-b]furan-2-carboxamide ) or methoxy groups (e.g., N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide ) exhibit enhanced solubility and moderate antimicrobial activity .
- Electron-withdrawing groups : Chloro- or bromo-substituted analogs (e.g., N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide ) show increased antibacterial potency due to improved membrane penetration .
- Nitro groups : Compounds like ethyl 1-(acetylamido)-5-nitronaphtho[2,1-b]furan-2-carboxylate () demonstrate higher reactivity but reduced stability, limiting therapeutic utility .
Heterocyclic Modifications
- Thiazolidinone derivatives: 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide () incorporates a thiazolidinone ring, enhancing antifungal activity compared to the parent carboxamide .
- Oxadiazole derivatives : 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione () replaces the carboxamide with an oxadiazole-thione moiety, improving antibacterial efficacy against Gram-positive bacteria .
Antimicrobial Efficacy
Key Trends :
- Nitro groups enhance antifungal activity but increase toxicity .
- Chloro substituents improve Gram-positive bacterial inhibition .
- Thiazolidinone and oxadiazole moieties broaden spectrum but reduce oral bioavailability .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 345.4 | 4.2 | <0.1 (aqueous) |
| N-(4-methoxyphenyl) analog | 347.4 | 3.8 | 0.5 (DMSO) |
| Nitro-substituted derivative | 390.3 | 4.5 | <0.1 (aqueous) |
Insights :
- Methoxy groups improve solubility but reduce membrane permeability .
Biological Activity
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound belonging to the class of naphthofuran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuroprotective research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : Naphtho[2,1-b]furan
- Substituent : 3,4-dimethylphenyl group attached via a carboxamide linkage
This unique structure contributes to its biological properties and interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthofuran derivatives. This compound has been evaluated for its effects on cancer cell lines.
- Mechanism of Action : The compound exhibits cytotoxic effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro assays demonstrated that this compound significantly inhibited the growth of human cancer cell lines such as ovarian carcinoma (PA1) and prostate carcinoma (PC3) with IC50 values ranging from 8 to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| PA1 | 8 |
| PC3 | 15 |
| DU145 | 20 |
2. Antimicrobial Activity
Naphthofuran derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains.
- Research Findings : A microplate Alamar Blue assay indicated that certain derivatives showed promising activity against Mycobacterium tuberculosis at concentrations as low as 50 µg/mL .
3. Neuroprotective Activity
The neuroprotective effects of naphthofuran compounds are gaining attention due to their potential in treating neurodegenerative diseases.
- Mechanism : The compound may exert antioxidative effects that protect neurons from oxidative stress-induced damage.
- Study Results : In animal models, derivatives similar to this compound demonstrated significant neuroprotection at concentrations as low as 3 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of naphthofuran derivatives. Variations in substituents on the phenyl ring can significantly influence biological activity.
- Key Observations :
- The presence of electron-donating groups enhances anticancer activity.
- Bulky substituents at the N-position have been linked to improved neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide?
- Methodology : A multi-step synthesis is typically employed:
Core formation : Cyclize 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃ to form ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate .
Amidation : React the ester intermediate with 3,4-dimethylaniline under Schotten-Baumann conditions (using chloroacetyl chloride as an activating agent) to form the carboxamide .
Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via TLC, NMR, and mass spectrometry .
Q. How is the structural identity of this compound validated?
- Analytical workflow :
- IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1705 cm⁻¹ for the carboxamide, NH stretch at ~3420 cm⁻¹) .
- NMR analysis :
- ¹H NMR : Aromatic protons in the naphthofuran and dimethylphenyl regions (δ 7.2–9.3 ppm), NH proton (δ ~10.4 ppm, singlet) .
- ¹³C NMR : Carboxamide carbonyl at δ ~167 ppm, quaternary carbons in the naphthofuran system (δ ~147–157 ppm) .
- Mass spectrometry : Confirm molecular ion ([M⁺]) and fragmentation patterns matching theoretical values (e.g., m/z 437 for C₂₇H₂₃NO₂) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial testing :
- Bacterial strains : Staphylococcus aureus, Escherichia coli (MIC determination via broth microdilution, 24–48 hr incubation) .
- Fungal strains : Candida albicans (agar diffusion assay, fluconazole as a positive control) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational tools predict pharmacokinetic properties and target binding?
- ADME prediction : Use SwissADME or QikProp to calculate logP (~3.2), topological polar surface area (~75 Ų), and blood-brain barrier permeability (likely low due to carboxamide hydrophilicity) .
- Molecular docking :
- Targets : Cytochrome P450 enzymes or bacterial dihydrofolate reductase (PDB IDs: 4DQL, 3FYV).
- Software : AutoDock Vina with Lamarckian GA parameters (grid size: 25 ų, exhaustiveness: 8) .
- Key interactions : Hydrogen bonding between the carboxamide NH and Thr121 (ΔG ≈ -8.2 kcal/mol) .
Q. What strategies resolve contradictions in elemental analysis data for related naphthofuran carboxamides?
- Case example : Discrepancies in %C (observed 63.63 vs. calculated 61.67 for C₂₆H₁₇Cl₂N₃O₄) may arise from:
Incomplete combustion : Use CHNS microanalysis with duplicate runs.
Hydrate formation : Perform TGA/DSC to detect water content.
Alternative synthesis routes : Compare results from microwave-assisted vs. conventional heating .
Q. How do substituent variations on the phenyl ring affect bioactivity?
- SAR insights :
| Substituent (Position) | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (Zone Inhibition, mm) |
|---|---|---|
| 3,4-Dimethyl (Target) | 12.5 (S. aureus) | 14 (C. albicans) |
| 3-Cl,4-OCH₃ | 6.25 | 18 |
| 3-NO₂ | 25 | 10 |
- Trend : Electron-withdrawing groups (e.g., Cl) enhance activity, while nitro groups reduce solubility .
Q. What methodologies characterize metabolic stability in hepatic microsomes?
- Protocol :
Incubation : Compound (10 μM) with rat liver microsomes (0.5 mg/mL), NADPH regeneration system (37°C, pH 7.4).
Sampling : Aliquot at 0, 15, 30, 60 min.
Analysis : LC-MS/MS to quantify parent compound depletion (t₁/₂ calculation) .
- Expected outcome : Moderate metabolic stability (t₁/₂ ~45 min) due to furan oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
